3-Ethyl-3,7-dimethyl-3H-indole
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Overview
Description
3-Ethyl-3,7-dimethyl-3H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are prevalent in various alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3,7-dimethyl-3H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole structure . Another method is the Larock indole synthesis, which utilizes palladium-catalyzed reactions to construct the indole ring .
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3,7-dimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the indole to its reduced forms, such as indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitro groups can be introduced using appropriate catalysts.
Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Ethyl-3,7-dimethyl-3H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-3,7-dimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
3-Methylindole: Another indole derivative with similar biological activities.
3,3-Dimethylindole: Shares structural similarities but differs in its substitution pattern.
3-Ethylindole: Similar in structure but lacks the additional methyl group at the 7-position.
Uniqueness: 3-Ethyl-3,7-dimethyl-3H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at distinct positions on the indole ring can lead to unique interactions with biological targets and distinct chemical properties .
Properties
Molecular Formula |
C12H15N |
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Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-ethyl-3,7-dimethylindole |
InChI |
InChI=1S/C12H15N/c1-4-12(3)8-13-11-9(2)6-5-7-10(11)12/h5-8H,4H2,1-3H3 |
InChI Key |
RJMHANCRODRUKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=NC2=C(C=CC=C21)C)C |
Origin of Product |
United States |
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